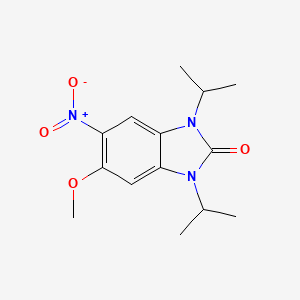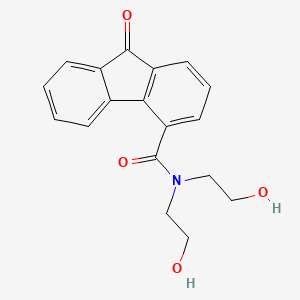![molecular formula C16H21N7S B5622919 7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)
7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine" belongs to a class of heterocyclic compounds that have attracted interest due to their potential in various fields such as materials science, pharmacology, and as intermediates in organic synthesis. These compounds often feature unique physical and chemical properties due to the presence of multiple heteroatoms in their structures.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocyclic precursors. A common approach for synthesizing tetrazolo[1,5-a]pyridine derivatives involves cycloaddition reactions or the interaction of azides with nitriles. For instance, Bhandari et al. (2000) described the synthesis of pyridine-substituted triorganostannyltetrazoles through a cycloaddition method, highlighting a general pathway that might be adapted for our compound of interest (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their reactivity and interaction with other molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are typically employed to elucidate these structures. Gumus et al. (2018) conducted experimental and theoretical studies on a related triazolo and benzoxadiazocine compound, demonstrating the use of these techniques for molecular structure analysis (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
The chemical reactivity of tetrazolo[1,5-a]pyridine derivatives often involves nucleophilic substitution reactions, cycloadditions, and interactions with electrophiles, depending on the functional groups present. The unique electronic structure of the tetrazole and pyridine rings can significantly influence these properties.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's applicability in various domains. For example, the synthesis and crystallographic analysis performed by Thimmegowda et al. (2009) on a novel bioactive heterocycle provide insights into how structural features can affect physical properties (Thimmegowda, Sarala, Ananda Kumar, Chandrappa, Benaka Prasad, Anandalwar, Shashidhara Prasad, & Rangappa, 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic sites, and stability under various conditions, are critical for the compound's applications and handling. Detailed studies, like those on the synthesis and characterization of related heterocyclic compounds, offer valuable insights into these aspects.
For a more detailed exploration of these topics and access to a broader range of studies, visit consensus.app.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[2-cyclohexyl-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-24-10-8-14-17-16(23(19-14)13-5-3-2-4-6-13)12-7-9-22-15(11-12)18-20-21-22/h7,9,11,13H,2-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKMTAHMFLLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NN(C(=N1)C2=CC3=NN=NN3C=C2)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5622843.png)
![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5622869.png)


![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)

![7-isopropyl-2-[(4-methylpiperazin-1-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5622927.png)
![1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5622931.png)
![N-{[5-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5622938.png)
